Gibberellin C
Description
Properties
CAS No. |
59598-41-3 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-16-5-3-9-18(8-16,7-11(16)21)12(14(22)23)13-17(2)10(20)4-6-19(9,13)25-15(17)24/h9-10,12-13,20H,3-8H2,1-2H3,(H,22,23)/t9-,10+,12-,13-,16-,17+,18?,19?/m1/s1 |
InChI Key |
SANQKZPKBHPOLZ-VFZLMNLYSA-N |
SMILES |
CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Isomeric SMILES |
C[C@@]12CC[C@H]3C45CC[C@@H]([C@@]([C@H]4[C@@H](C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Canonical SMILES |
CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Synonyms |
2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone gibberellin C |
Origin of Product |
United States |
Scientific Research Applications
Physiological Roles of Gibberellin C
Gibberellins, including this compound, are known to influence several key processes in plant development:
- Seed Germination : Gibberellins promote the growth of seedlings by breaking dormancy and stimulating enzyme production necessary for seedling development.
- Stem Elongation : They facilitate cell elongation and division, contributing to increased plant height and biomass.
- Flowering Regulation : Gibberellins are essential for the transition from vegetative to reproductive growth in many plants.
- Fruit Development : They enhance fruit size and quality by regulating growth rates and metabolic processes.
Table 1: Key Physiological Effects of this compound
Agricultural Applications
This compound has significant implications in agriculture, particularly in crop management and yield enhancement. Its role as a growth regulator has been extensively studied.
Crop Improvement
- Dwarf Varieties : this compound can rescue dwarf phenotypes in crops like maize and pea by promoting normal growth patterns through DELLA protein degradation, which otherwise inhibits growth.
- Yield Enhancement : Application of this compound has been shown to increase the yield of various crops by enhancing fruit set and size, as well as improving overall plant vigor.
Case Study: Rice Cultivation
In rice cultivation, the application of this compound has been linked to improved grain yield. Research indicates that its application during specific growth stages leads to enhanced panicle development and increased grain filling rates, ultimately boosting productivity.
Table 2: Agricultural Benefits of this compound
| Crop Type | Application Timing | Observed Benefits | Reference |
|---|---|---|---|
| Rice | Early vegetative phase | Increased grain yield | |
| Maize | Pre-flowering | Rescue dwarf phenotype | |
| Pea | During flowering | Enhanced pod formation |
Horticultural Applications
In horticulture, this compound is utilized to improve fruit quality and manage flowering times.
Fruit Ripening
This compound influences the ripening process in fruits such as tomatoes and pears. It affects not only the timing but also the quality attributes like size, color, and flavor.
Case Study: Tomato Ripening
Research demonstrates that exogenous application of this compound to tomato plants enhances fruit size and accelerates ripening while improving nutritional content. This application can be strategically used to synchronize harvest times with market demands.
Table 3: Horticultural Uses of this compound
Comparison with Similar Compounds
Structural Similarities and Differences
GAs share a tetracyclic ent-gibberellane skeleton but differ in hydroxylation, methylation, and side-chain modifications. Below is a structural comparison of select GAs:
| Gibberellin | Functional Groups | Bioactivity Status | Key Modifications |
|---|---|---|---|
| GA₁ | 3β-OH, 13-OH | Active | Early precursor in biosynthesis |
| GA₃ | 1,2-unsaturation, 3β-OH, 13-OH | Highly Active | Common in agricultural applications |
| GA₄ | 3β-OH, 13-OH, 16,17-epoxide | Active | Involved in flowering regulation |
| GA₂₀ | 13-OH, non-hydroxylated C-3/C-7 | Inactive Precursor | Converted to GA₁ via hydroxylation |
Hypothetical "Gibberellin C": If analogous to GA₃, it may feature additional hydroxyl groups or stereochemical variations affecting receptor affinity.
Metabolic Pathways
- GA Biosynthesis : Proceeds via the methylerythritol phosphate (MEP) pathway. GA₁₂-aldehyde is a central intermediate, with hydroxylation steps determining bioactivity .
- Catabolism : Deactivation occurs via 2β-hydroxylation (e.g., GA₃ → GA₈). Mutations in catabolic enzymes alter GA levels, affecting plant height and stress responses .
Research Findings and Limitations
- Transcriptomic Insights: Exogenous GA₃ application in ramie shifts metabolic flux from lignin to flavonoid synthesis via differential expression of 293 genes and 68 metabolites .
- Transport Mechanisms : The GTR1 transporter mediates GA mobility in Arabidopsis, highlighting the importance of tissue-specific delivery for bioactivity .
- Limitations: The term "this compound" lacks explicit documentation in peer-reviewed studies, suggesting a need for further characterization.
Preparation Methods
Solid-State Fermentation (SSF)
Solid-state fermentation (SSF) has emerged as a cost-effective method for gibberellin production, particularly using agricultural byproducts as substrates. For example, Fusarium moniliforme LPB03 and Gibberella fujikuroi LPB06 were cultivated on citric pulp, a residue from orange juice extraction, achieving GA3 yields of 7.60 g kg⁻¹ in Erlenmeyer flasks and 7.34 g kg⁻¹ in column bioreactors. The process leverages the high cellulose and nutrient content of citric pulp, which provides a sustainable carbon source while maintaining a pH near 5.76—optimal for fungal activity.
Submerged Fermentation (SmF)
In contrast, submerged fermentation (SmF) in stirred tank reactors (STRs) and bubble column reactors (BCRs) yielded GA3 concentrations of 273 mg L⁻¹ and 203 mg L⁻¹, respectively. The choice of bioreactor significantly impacts oxygen transfer and shear stress, with STRs favoring higher aeration rates for G. fujikuroi metabolism.
Semisolid-State Fermentation (SSSF)
Hybrid approaches like SSSF, which suspends citric pulp in water, achieved intermediate GA3 levels (331 mg L⁻¹ in flasks), highlighting the trade-offs between substrate accessibility and microbial growth kinetics.
Chemical Synthesis and Structural Modification
Concise Synthesis of C20 Gibberellins
The synthesis of (−)-GA18 methyl ester from andrographolide demonstrates the strategic use of skeletal rearrangements to access complex gibberellin frameworks. Key steps include:
-
Intramolecular Ene Reaction : Forms the C-ring through a thermally induced cyclization.
-
Oxidative Cleavage and Aldol Condensation : Contracts the B-ring to generate a trans-hydrindane system, critical for bioactivity.
-
Photochemical [2+2] Cycloaddition : Constructs the methylenebicyclo[3.2.1]octanol moiety (CD ring) with high stereocontrol.
This 15-step route achieves a 12% overall yield, underscoring the efficiency of cascade reactions in natural product synthesis.
Purification and Crystallization Techniques
Purification of gibberellins often involves mixed-solvent recrystallization. For GA3, a ternary system of oxolane, ethyl acetate, and water (1:2:1 mass ratio) enabled the recovery of 98–99.5% pure crystals after activated carbon treatment and reduced-pressure concentration. Crystallization parameters such as cooling rate (5–40°C/hr) and agitation speed (50–500 rpm) were critical for controlling particle size (200–500 mesh).
Formulation Strategies for Enhanced Stability and Solubility
Water-Soluble Powder Preparations
To improve field applicability, GA3 was formulated into water-soluble powders using dispersants (sodium silicate), surfactants (bromogeramine), and stabilizers (vitamin C). A typical formulation included:
| Component | Proportion (wt%) |
|---|---|
| GA3 crystals | 30% |
| Sodium silicate | 15% |
| Sodium dihydrogen phosphate | 40% |
| Bromogeramine | 8% |
| Sucrose | 5% |
| Vitamin C | 2% |
This blend achieved >98% suspensibility and wetting times under 30 seconds, meeting agricultural spray requirements.
Comparative Analysis of Production Methods
| Method | Yield/Concentration | Scalability | Cost Efficiency |
|---|---|---|---|
| Solid-State Fermentation | 7.60 g kg⁻¹ | Moderate | High |
| Submerged Fermentation | 273 mg L⁻¹ | High | Moderate |
| Chemical Synthesis | 12% overall yield | Low | Low |
Fermentation dominates industrial production due to lower precursor costs, whereas chemical synthesis remains reserved for high-value derivatives like GA18 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
